4-(4-Isopropylpiperazin-1-yl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-Isopropylpiperazin-1-yl)quinazoline” is a derivative of quinazoline, a heterocyclic compound. Quinazoline is a double-ring system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2(1H)-one (2-quinazolinone) 1, or at C-4 and named quinazoline-4(3H)-one (4-quinazolinone) 2 .
Synthesis Analysis
Quinazoline derivatives are synthesized through various methods. One common approach involves the amidation of 2-aminobenzoic acid derivatives, also known as anthranilic acid derivatives . Another method involves the condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides .
Molecular Structure Analysis
The molecular structure of “4-(4-Isopropylpiperazin-1-yl)quinazoline” is derived from the basic quinazoline structure. It includes a benzene ring fused with a pyrimidinone ring, with an isopropylpiperazin group attached at the 4-position .
Chemical Reactions Analysis
Quinazoline derivatives exhibit a broad spectrum of chemical reactions. They participate in nucleophilic aromatic substitution reactions . The character of these reactions depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
Quinazoline derivatives have been investigated for their potential to inhibit tumor necrosis factor alpha (TNFα), a cytokine involved in systemic inflammation. A study by Chao et al. (1999) synthesized isoquinolin-1-ones and quinazolin-4-ones derivatives, finding that certain quinazoline derivatives could effectively inhibit TNFα in vitro and reduce pulmonary inflammation in vivo, suggesting potential as new anti-inflammatory agents Chao et al., 1999.
Anticancer Applications
Quinazoline derivatives have shown promise in anticancer therapy. Research into novel 6,7-dimethoxyquinazoline derivatives by Kassab et al. (2016) demonstrated anticancer activity against various human tumor cell lines, indicating the therapeutic potential of these compounds in cancer treatment Kassab et al., 2016. Moreover, a review by Ravez et al. (2015) summarized recent patents on quinazoline derivatives as anticancer drugs, highlighting their role in inhibiting various cancer pathways, including EGFR inhibition Ravez et al., 2015.
Antimicrobial Applications
Quinazoline derivatives have also been explored for their antimicrobial properties. A study conducted by Quiroga et al. (2014) synthesized novel quinazoline compounds and evaluated their antimycobacterial activity against several Mycobacterium species, with some compounds showing significant inhibitory activity Quiroga et al., 2014.
Antihypertensive Applications
The development of quinazoline derivatives as alpha 1-adrenoceptor antagonists for treating hypertension has been an area of interest. Research by Chern et al. (1993) on 2,3-dihydroimidazo[1,2-c]quinazoline derivatives highlighted their potential as potent and selective alpha 1-adrenoceptor antagonists and antihypertensive agents Chern et al., 1993.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-propan-2-ylpiperazin-1-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-12(2)18-7-9-19(10-8-18)15-13-5-3-4-6-14(13)16-11-17-15/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLJJVLXLGWKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.